5-Chloro-2-(4-fluorophenoxy)benzoic acid
Description
5-Chloro-2-(4-fluorophenoxy)benzoic acid is a halogenated benzoic acid derivative with a molecular formula $ \text{C}{13}\text{H}8\text{ClFO}_3 $. Its structure features a chlorine atom at position 5, a 4-fluorophenoxy group at position 2, and a carboxylic acid group at position 1 of the benzene ring. This compound has garnered attention in medicinal chemistry due to its role as a selective antagonist of the EP4 receptor, a prostaglandin E2 receptor implicated in cancer progression . Its synthesis typically involves multi-step reactions, including sulfonylation and condensation processes .
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-8-1-6-12(11(7-8)13(16)17)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUBNWMHXHNBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route to 5-Chloro-2-(4-fluorophenoxy)benzoic acid involves a nucleophilic aromatic substitution reaction where 5-chloro-2-hydroxybenzoic acid reacts with 4-fluorophenol in the presence of a base. The base commonly used is potassium carbonate (K₂CO₃), and the reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). Elevated temperatures facilitate the reaction to completion.
| Reactants | Conditions | Product |
|---|---|---|
| 5-Chloro-2-hydroxybenzoic acid + 4-Fluorophenol | K₂CO₃, DMF, Heat (typically 80-120 °C) | This compound |
This method relies on the phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid being substituted by the 4-fluorophenol under basic conditions, resulting in the formation of the ether linkage characteristic of the target compound.
Industrial Production Methods
Industrial-scale synthesis follows the same fundamental reaction but incorporates process optimizations to improve yield, purity, and scalability. These optimizations include:
- Continuous flow reactors: These allow precise control over reaction parameters such as temperature and residence time, enhancing reproducibility and throughput.
- Automated systems: Automation ensures consistent reagent addition, mixing, and monitoring, reducing batch-to-batch variability.
- Solvent recycling: To reduce waste and cost, solvents like DMF are often recovered and reused.
- Purification techniques: Industrial purification may involve crystallization and filtration steps optimized for large volumes.
Such process engineering ensures that the compound is produced with high purity and in quantities sufficient for commercial and research applications.
Detailed Research Findings and Reaction Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Base | Potassium carbonate (K₂CO₃) | Facilitates deprotonation of phenol for nucleophilic attack |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, dissolves reactants effectively |
| Reaction Temperature | 80–120 °C | Elevated temperature accelerates reaction rate |
| Reaction Time | Several hours (commonly 4–8 hours) | Ensures complete conversion |
| Molar Ratios | 1:1 to 1:1.2 (5-chloro-2-hydroxybenzoic acid : 4-fluorophenol) | Slight excess of phenol can drive reaction to completion |
| Purification | Crystallization, filtration | Yields white crystalline product with high purity |
The reaction proceeds via the formation of a phenolate ion from 5-chloro-2-hydroxybenzoic acid under basic conditions, which then attacks the electrophilic aromatic ring of 4-fluorophenol, displacing a leaving group and forming the ether bond.
Summary Table of Preparation Methods
| Method Type | Key Reactants | Conditions | Scale | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Laboratory Synthesis | 5-Chloro-2-hydroxybenzoic acid + 4-Fluorophenol | K₂CO₃, DMF, 80-120 °C, several hours | Small scale | Straightforward, high purity | Requires solvent handling |
| Industrial Synthesis | Same as laboratory with process optimization | Continuous flow, automation, solvent recycling | Large scale | High yield, consistent quality | Requires specialized equipment |
| Alternative Routes | Halogenated benzoic acid derivatives + nitration/chlorination | Sulfuric acid, nitric acid, controlled temperature | Intermediate scale | Access to intermediates for derivatives | Complex, potential impurities |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-fluorophenoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and coupled products depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-(4-fluorophenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of pesticides and as a growth regulator in agriculture
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. As a pesticide, it acts as an insect growth regulator by interfering with the hormonal control of insect development. This leads to disrupted growth and development, ultimately causing the death of the insect.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
4-Chloro-2-phenoxybenzoic Acid
- Structure: Differs by replacing the 4-fluorophenoxy group with a non-fluorinated phenoxy group.
5-Chloro-2-((4-chlorophenyl)amino)benzoic Acid (3e)
- Structure: Substitutes the 4-fluorophenoxy group with a 4-chloroanilino group.
- Activity : Exhibits antimicrobial properties (MIC ≥0.98 µmol/L against Gram-positive bacteria) but lower antifungal activity .
4-(4-Fluorophenoxy)benzoic Acid
Physicochemical Properties Comparison
Key Observations :
- Positional isomerism (e.g., 4- vs. 2-substitution) significantly alters molecular geometry and intermolecular interactions .
Antimicrobial Activity
- This compound: Not directly reported, but derivatives show anticancer activity via EP4 receptor antagonism .
- Salicylanilide Benzoates (e.g., 5-Chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoate) : MIC values ≤0.98 µmol/L against Gram-positive bacteria, including MRSA .
Anticancer Activity
- This compound: Reduces tumor growth in prostate, lung, and breast cancers by inhibiting PGE2 signaling .
- Other Analogues (e.g., 4-[(1S)-1-({[5-chloro-2-(3-fluorophenoxy)pyridin-3-yl]carbonyl}amino)ethyl]benzoic acid): Similar EP4 antagonism but with varying pharmacokinetic profiles due to pyridine ring substitution .
Biological Activity
5-Chloro-2-(4-fluorophenoxy)benzoic acid is a synthetic organic compound with potential applications in medicinal chemistry and agrochemicals. Its structure features a benzoic acid moiety substituted with a chloro and a fluorophenoxy group, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClF O, with a molecular weight of approximately 270.65 g/mol. The presence of halogen substituents (chlorine and fluorine) is significant as they can enhance lipophilicity and alter the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, studies indicate that it may affect histone acetylation processes by inhibiting histone acetyltransferases (HATs), which play a critical role in gene expression regulation .
- Receptor Interaction : The fluorophenoxy group may facilitate binding to various receptors, enhancing the compound's pharmacological profile.
Biological Activity Overview
Research has demonstrated diverse biological activities for this compound, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for further development as an antibiotic .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects in vitro, showing promise in reducing pro-inflammatory cytokine production.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological relevance of this compound:
-
Antimicrobial Efficacy Study :
- A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that indicate significant antimicrobial activity.
- Results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
-
Inflammation Model :
- In a murine model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
- These findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases.
Q & A
Q. What in vitro models validate its therapeutic potential beyond EP4 antagonism?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
